
1-(1,4-Diazepane-1-sulfonyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Diazepane-1-sulfonyl)acridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both an acridine moiety and a 1,4-diazepane ring, makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(1,4-Diazepane-1-sulfonyl)acridine typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through various methods, including cyclization reactions involving anthranilic acid derivatives and arylamines.
Introduction of the 1,4-Diazepane Ring: The 1,4-diazepane ring can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Sulfonylation: The final step involves the sulfonylation of the diazepane ring, which can be achieved using sulfonyl chlorides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,4-Diazepane-1-sulfonyl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur on the acridine ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,4-Diazepane-1-sulfonyl)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepane-1-sulfonyl)acridine involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
1-(1,4-Diazepane-1-sulfonyl)acridine can be compared with other similar compounds such as:
1,4-Diazepane: This compound shares the diazepane ring but lacks the acridine moiety.
Acridine Derivatives: Compounds like acriflavine and proflavine share the acridine core but have different substituents.
Piperazine Derivatives: These compounds have a similar ring structure but differ in their biological activities and applications.
Properties
CAS No. |
136579-37-8 |
|---|---|
Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(1,4-diazepan-1-ylsulfonyl)acridine |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,21-11-4-9-19-10-12-21)18-8-3-7-17-15(18)13-14-5-1-2-6-16(14)20-17/h1-3,5-8,13,19H,4,9-12H2 |
InChI Key |
JHOKVFYQYHVZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=NC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


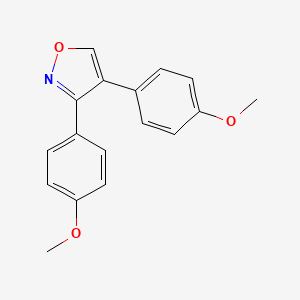
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)
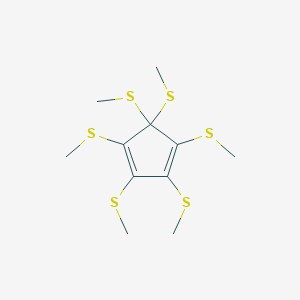
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
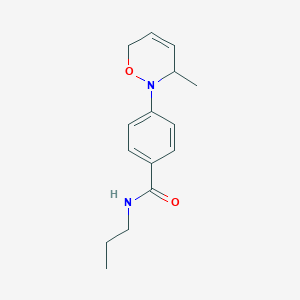

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
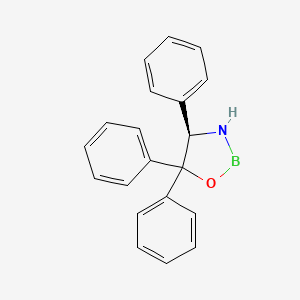
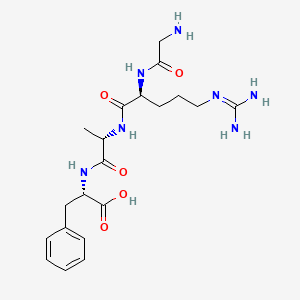
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
